Beryllium nitrate tetrahydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13510-48-0 |

|---|---|

Molecular Formula |

BeH8N2O10 |

Molecular Weight |

205.08 g/mol |

IUPAC Name |

beryllium;dinitrate;tetrahydrate |

InChI |

InChI=1S/Be.2NO3.4H2O/c;2*2-1(3)4;;;;/h;;;4*1H2/q+2;2*-1;;;; |

InChI Key |

SIJGTOZRLHNHJK-UHFFFAOYSA-N |

SMILES |

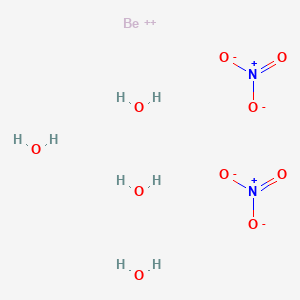

[Be+2].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O |

Canonical SMILES |

[Be+2].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O |

Other CAS No. |

13510-48-0 |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Synonyms |

BERYLLIUMNITRATETETRAHYDRATE |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Beryllium Nitrate Tetrahydrate: Chemical Formula, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of beryllium nitrate tetrahydrate, a compound of interest in various scientific and industrial applications. This document details its chemical formula, intricate structure, physicochemical properties, and relevant experimental protocols, adhering to the highest standards of scientific accuracy and data presentation.

Chemical Formula and Structure

This compound is an inorganic compound with the chemical formula Be(NO₃)₂·4H₂O . More accurately, its structure is represented as --INVALID-LINK--₂ .[1][2] This formulation highlights the coordination chemistry of the beryllium ion.

The crystalline structure of this compound consists of a central beryllium ion (Be²⁺) tetrahedrally coordinated to four water molecules, forming the complex cation [Be(H₂O)₄]²⁺.[2] These tetrahedra are isolated units within the crystal lattice. The nitrate ions (NO₃⁻) are not directly bonded to the beryllium ion but exist as counter-ions in the structure.[2] The anhydrous form, Be(NO₃)₂, is a colorless solid, though its detailed structure has not been fully elucidated.[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | Be(NO₃)₂·4H₂O | [2] |

| Molar Mass | 205.08 g/mol | [3] |

| Appearance | White to off-white crystals | [3] |

| Density | 1.56 g/cm³ | [2][3] |

| Melting Point | 60.5 °C | [2][3] |

| Boiling Point | Decomposes at 100 °C (forms beryllium hydroxide) | [2] |

| Solubility in Water | 166 g/100 mL | [2] |

Experimental Protocols

Synthesis of this compound

A standard laboratory method for the synthesis of this compound involves the reaction of beryllium oxide or beryllium hydroxide with dilute nitric acid.[2]

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, carefully add a stoichiometric amount of beryllium oxide (BeO) or beryllium hydroxide (Be(OH)₂) to a beaker containing dilute nitric acid (HNO₃). The reaction is exothermic and should be controlled by slow addition and cooling if necessary.

-

Dissolution: Stir the mixture gently until the beryllium oxide or hydroxide has completely dissolved, forming a clear solution of beryllium nitrate.

-

Evaporation: Gently heat the resulting solution to evaporate the excess water. Care should be taken to avoid overheating, as the tetrahydrate decomposes at 100 °C.[2]

-

Crystallization: Allow the concentrated solution to cool slowly at room temperature. Colorless crystals of this compound will form.

-

Isolation: The crystals can be isolated by filtration, washed with a small amount of cold distilled water, and then dried in a desiccator over a suitable drying agent.

Analysis of Beryllium Content by Atomic Absorption Spectrometry

The determination of beryllium content in samples can be performed using atomic absorption spectrometry with a graphite furnace, following a modified version of the NIOSH 7102 method.

Sample Preparation:

-

Digestion: Accurately weigh a sample of this compound and transfer it to a Phillips beaker.

-

Add 10 mL of concentrated nitric acid and 1 mL of concentrated sulfuric acid. Cover the beaker with a watchglass.

-

Heat the beaker on a hotplate in a fume hood at 150 °C until the brown fumes of nitric acid disappear. Increase the temperature to 400 °C until dense white fumes of sulfuric acid appear.

-

Cool the beaker and rinse the watchglass and the sides of the beaker with distilled water. Evaporate the solution to dryness.

-

Pipette 10.0 mL of a solution containing 2% sodium sulfate (w/v) and 3% sulfuric acid (v/v) into the beaker and cover it.

-

Heat the beaker in a water bath at 60-70 °C for 10 minutes to ensure complete dissolution of the beryllium sulfate. Allow the solution to stand overnight before analysis.

Instrumental Analysis:

-

Calibration: Prepare a series of working standards by serial dilution of a certified beryllium stock solution in the 2% sodium sulfate/3% sulfuric acid matrix.

-

Measurement: Set up the atomic absorption spectrophotometer with a graphite furnace and a beryllium hollow cathode lamp according to the manufacturer's instructions.

-

Inject aliquots of the prepared samples, blanks, and working standards into the graphite tube and record the absorbance in peak height mode.

-

Quantification: Construct a calibration curve from the absorbance of the working standards and use it to determine the concentration of beryllium in the samples.

Chemical Behavior and Signaling

The dissolution of this compound in water is a fundamental process that illustrates its ionic nature. The following diagram depicts the dissociation pathway of the compound in an aqueous solution.

Caption: Dissociation of this compound in water.

References

Physical and chemical properties of beryllium nitrate tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of beryllium nitrate tetrahydrate, --INVALID-LINK--₂. The information is curated to support research, development, and safety protocols in scientific and pharmaceutical settings.

Physical Properties

This compound is a colorless, crystalline solid. It is deliquescent, meaning it has a strong tendency to absorb moisture from the air to form an aqueous solution. Key quantitative physical properties are summarized in Table 1.

| Property | Value |

| Molecular Formula | Be(NO₃)₂ · 4H₂O |

| Molecular Weight | 205.08 g/mol [1] |

| Appearance | White to off-white crystals[1] |

| Density | 1.56 g/cm³[1][2] |

| Melting Point | 60.5 °C[2][3] |

| Boiling Point | Decomposes at 142 °C[2] |

| Solubility in Water | 107 g/100 mL at 20 °C[4] |

| Solubility in other solvents | Soluble in alcohol.[3] |

Chemical Properties

This compound is an inorganic salt that is highly soluble in water.[5] As a nitrate compound, it is an oxidizing agent and can form flammable mixtures when combined with hydrocarbons.[5]

Synthesis

This compound is typically synthesized by the reaction of beryllium oxide or beryllium hydroxide with dilute nitric acid. The resulting solution is then evaporated to yield the crystalline tetrahydrate.[2]

Thermal Decomposition

Upon heating, this compound does not form the anhydrous salt. Instead, it decomposes. At approximately 100 °C, it decomposes to beryllium hydroxide.[2] Further heating above 100 °C leads to the loss of water and nitrogen oxides, with decomposition being complete above 250 °C.[6] The thermal decomposition of Group 2 nitrates, including beryllium nitrate, generally yields the metal oxide, nitrogen dioxide, and oxygen.[7]

Crystal Structure

The crystal structure of this compound consists of isolated tetraaqua-beryllium cations, [Be(H₂O)₄]²⁺, and nitrate anions, NO₃⁻.[2] In the [Be(H₂O)₄]²⁺ cation, the beryllium atom is tetrahedrally coordinated by four water molecules.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize crystalline this compound from beryllium oxide.

Materials:

-

Beryllium oxide (BeO)

-

Dilute nitric acid (HNO₃)

-

Distilled water

-

Beakers

-

Stirring rod

-

Hot plate

-

Evaporating dish

-

Crystallizing dish

Procedure:

-

Carefully weigh a precise amount of beryllium oxide and transfer it to a beaker.

-

Slowly add dilute nitric acid to the beaker while stirring continuously. The reaction is exothermic, so the acid should be added in small portions to control the temperature. The general reaction is: BeO + 2HNO₃ + 3H₂O → --INVALID-LINK--₂.

-

Continue adding nitric acid until all the beryllium oxide has dissolved.

-

Gently heat the solution on a hot plate in an evaporating dish to concentrate the solution. Avoid boiling.

-

Once the solution is sufficiently concentrated, transfer it to a crystallizing dish and allow it to cool slowly at room temperature.

-

Colorless crystals of this compound will form.

-

The crystals can be separated from the mother liquor by filtration and then dried carefully.

Determination of Melting Point

Objective: To determine the melting point of this compound using the capillary method.

Materials:

-

This compound crystals

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Thermometer

Procedure:

-

Finely powder a small sample of dry this compound crystals.

-

Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For this compound, the expected melting point is around 60.5 °C.[2][3]

Determination of Water Solubility

Objective: To determine the solubility of this compound in water at a specific temperature using the flask method (based on OECD Guideline 105).[5][6][8]

Materials:

-

This compound

-

Distilled water

-

Constant temperature water bath

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter)

-

Suitable analytical method for determining beryllium concentration (e.g., ICP-MS)

Procedure:

-

Equilibrate a sufficient amount of distilled water in a stoppered Erlenmeyer flask in a constant temperature water bath set to the desired temperature (e.g., 20 °C).

-

Add an excess amount of this compound to the flask.

-

Stopper the flask and agitate it in the water bath for a sufficient time to reach equilibrium (e.g., 24 hours). A preliminary test can determine the time required to achieve saturation.[6][8]

-

After equilibrium is reached, allow the solution to stand undisturbed in the water bath for a period to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant liquid using a syringe and immediately filter it to remove any undissolved particles.

-

Accurately weigh the filtered sample.

-

Determine the concentration of beryllium in the sample using a validated analytical method.

-

Calculate the solubility in g/100 mL of water.

Thermal Decomposition Analysis

Objective: To analyze the thermal decomposition of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Materials:

-

This compound

-

TGA instrument

-

DSC instrument

-

Sample pans (e.g., aluminum)

-

Inert gas supply (e.g., nitrogen)

Procedure:

Thermogravimetric Analysis (TGA):

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh a small sample (5-10 mg) of this compound into a TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen flow of 20 mL/min) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 300 °C).

-

Record the sample mass as a function of temperature. The resulting TGA curve will show mass loss at different temperatures, corresponding to dehydration and decomposition events.

Differential Scanning Calorimetry (DSC):

-

Calibrate the DSC instrument using appropriate standards.

-

Accurately weigh a small sample (2-5 mg) of this compound into a DSC sample pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere over a specified temperature range.

-

Record the heat flow to the sample as a function of temperature. The DSC thermogram will show endothermic and exothermic peaks corresponding to phase transitions (e.g., melting) and decomposition.

Safety Information

Beryllium compounds are toxic and are classified as human carcinogens.[9][10] All handling of this compound should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection.[10][11] In case of fire, toxic oxides of nitrogen are produced.[4] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. filab.fr [filab.fr]

- 3. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 4. Beryllium nitrate | Be(NO3)2 | CID 26126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. laboratuar.com [laboratuar.com]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Libros [books.google.co.cr]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

- 9. Unveiling the structure of aqueous magnesium nitrate solutions by combining X-ray diffraction and theoretical calculations - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01828D [pubs.rsc.org]

- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 11. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

An In-depth Technical Guide to the Synthesis of Beryllium Nitrate Tetrahydrate from Beryllium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of beryllium nitrate tetrahydrate from beryllium oxide. The information compiled herein is based on available chemical literature and is intended to provide a foundational understanding of the synthesis process, including experimental protocols, reaction pathways, and key physicochemical properties of the target compound.

1. Introduction

Beryllium nitrate, in its tetrahydrated form, --INVALID-LINK--₂, is an inorganic salt of significant interest in various fields of research and development. Its synthesis from beryllium oxide, a common and stable beryllium compound, is a fundamental process in beryllium chemistry. This document outlines the core principles and methodologies for this chemical transformation.

2. Chemical Reaction and Stoichiometry

The synthesis of beryllium nitrate from beryllium oxide is primarily an acid-base reaction. Beryllium oxide (BeO), an amphoteric oxide, reacts with nitric acid (HNO₃) to form beryllium nitrate and water. The balanced chemical equation for this reaction is:

BeO(s) + 2HNO₃(aq) → Be(NO₃)₂(aq) + H₂O(l)

Following the dissolution of beryllium oxide in nitric acid, the resulting aqueous solution of beryllium nitrate is subjected to evaporation and crystallization to isolate the tetrahydrate salt.

3. Physicochemical Properties

A summary of the key physical and chemical properties of the reactants and the final product is presented in Table 1. This data is crucial for understanding the reaction conditions and the characteristics of the synthesized compound.

Table 1: Physicochemical Properties of Key Compounds

| Property | Beryllium Oxide (BeO) | Nitric Acid (HNO₃) | This compound (--INVALID-LINK--₂) |

| Molar Mass | 25.01 g/mol | 63.01 g/mol | 205.08 g/mol |

| Appearance | White, odorless solid | Colorless to yellowish fuming liquid | White to off-white crystals |

| Density | 3.01 g/cm³ | ~1.51 g/cm³ (conc.) | 1.56 g/cm³ |

| Melting Point | 2,507 °C | -42 °C | 60.5 °C |

| Boiling Point | 3,900 °C | 83 °C | Decomposes at 142 °C |

| Solubility in Water | Insoluble | Miscible | 166 g/100 mL |

4. Experimental Protocol

While a definitive, standardized protocol with precise quantitative data for this synthesis is not widely published, the following methodology is derived from the available literature and general principles of inorganic synthesis. It is important to note that the reactivity of beryllium oxide can vary depending on its method of preparation; high-temperature calcined beryllium oxide is known to be more inert and may require more vigorous reaction conditions.[1]

4.1. Materials and Reagents

-

Beryllium Oxide (BeO), high purity

-

Nitric Acid (HNO₃), 8 M solution (Note: "Dilute" nitric acid is often cited; 8 M is a plausible starting concentration based on related dissolution studies.[2])

-

Deionized Water

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Heating mantle or hot plate with magnetic stirrer

-

Crystallizing dish

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven or desiccator

4.2. Procedure

-

Reaction Setup: In a well-ventilated fume hood, carefully add a stoichiometric excess of 8 M nitric acid to a reaction flask equipped with a magnetic stir bar.

-

Dissolution: Slowly and portion-wise, add the beryllium oxide powder to the stirring nitric acid solution. The reaction may be exothermic. Control the rate of addition to maintain a manageable reaction temperature. Gentle heating (e.g., 60-80 °C) may be required to facilitate the dissolution of the beryllium oxide, especially if it is of a less reactive grade. The dissolution is complete when a clear solution is obtained.

-

Evaporation and Concentration: Once the beryllium oxide is fully dissolved, gently heat the solution to evaporate the excess water and nitric acid. Concentrate the solution until signs of crystallization (e.g., the formation of a crystalline film on the surface) are observed upon cooling a small sample.

-

Crystallization: Transfer the hot, concentrated solution to a crystallizing dish and allow it to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

-

Isolation and Purification: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any residual nitric acid and other soluble impurities.

-

Drying: Dry the purified crystals of this compound in a low-temperature oven (below 60 °C to avoid melting in its water of hydration) or in a desiccator over a suitable drying agent.

5. Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical reaction pathway and a generalized experimental workflow for the synthesis.

Caption: Chemical pathway for the formation of this compound.

Caption: Generalized experimental workflow for the synthesis.

6. Safety Considerations

Beryllium and its compounds are highly toxic and are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC). All handling of beryllium oxide and its derivatives must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection. Proper disposal of beryllium-containing waste is mandatory and must follow institutional and national regulations.

7. Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Table 2: Analytical Characterization Methods

| Technique | Expected Results |

| Melting Point Analysis | A sharp melting point around 60.5 °C. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the nitrate group (NO₃⁻) and coordinated water molecules. |

| X-ray Diffraction (XRD) | A diffraction pattern consistent with the known crystal structure of this compound. |

| Elemental Analysis | The elemental composition should correspond to the formula --INVALID-LINK--₂. |

The synthesis of this compound from beryllium oxide is a straightforward acid-base reaction followed by crystallization. While the general procedure is well-established, specific quantitative parameters such as reaction yields and optimal conditions may vary depending on the reactivity of the beryllium oxide precursor. This guide provides a comprehensive overview of the synthesis, intended to serve as a valuable resource for researchers in the field. Due to the toxicity of beryllium compounds, all experimental work must be conducted with strict adherence to safety protocols.

References

Beryllium nitrate tetrahydrate CAS number and molecular weight

This guide provides essential technical data on Beryllium Nitrate Tetrahydrate, a compound of interest for various research and development applications. The information is presented to be accessible to researchers, scientists, and professionals in drug development.

Core Chemical Identifiers

This compound is an inorganic compound, the tetrahydrate form of beryllium nitrate.[1] It is a water-soluble crystalline solid.[2] The key identifiers for this compound are summarized below.

| Property | Value |

| CAS Number | 13510-48-0[2][3][4] |

| Molecular Formula | Be(NO₃)₂·4H₂O[2][3][4] |

| Molecular Weight | 205.08 g/mol [2][4][5] |

Experimental Protocols

This section would typically detail specific experimental methodologies. As this is a general data sheet, standard analytical methods for determining chemical properties such as mass spectrometry for molecular weight and registration data for CAS numbers are assumed.

Visualization of Chemical Identity

The following diagram illustrates the relationship between the chemical compound and its fundamental identifiers.

References

Solubility of beryllium nitrate tetrahydrate in water and other solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of beryllium nitrate tetrahydrate in water and other solvents. The information is intended to support research, development, and formulation activities where this compound is utilized. All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and graphical representations of key processes.

Physicochemical Properties

This compound, with the chemical formula Be(NO₃)₂·4H₂O, is a colorless, deliquescent crystalline solid. It is highly soluble in water and also shows solubility in certain organic solvents. The compound is known to be an oxidizing agent and requires careful handling due to its toxicity.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents, with the most comprehensive data available for its aqueous solubility at different temperatures.

Solubility in Water

The solubility of this compound in water increases with temperature. The following table summarizes the available quantitative data.

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 98.6 |

| 20 | 107 |

| 30 | 110 |

| 50 | 142 |

| 61 | 184 |

Note: The data point at 20°C is also reported as 1.66 x 10⁶ mg/L, which is equivalent to 166 g/100 g water.[1][2] This discrepancy may be due to different experimental conditions or reporting standards.

Solubility in Other Solvents

This compound also exhibits solubility in several organic solvents. The available data is summarized below.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Notes |

| Ethanol | - | Very soluble | [3] |

| Diethyl Ether | 20 | 0.31 | [3] |

| Dimethylsulfoxide | 25 | 9 | [3] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound, based on the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable and widely used technique for measuring the solubility of inorganic salts.

Materials and Equipment

-

This compound (analytical grade)

-

Deionized water (or other solvent of interest)

-

Thermostatically controlled water bath or incubator shaker

-

Erlenmeyer flasks with stoppers

-

Analytical balance (accurate to ±0.0001 g)

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Drying oven

-

Desiccator

-

Calibrated thermometers

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of Erlenmeyer flasks containing a known volume of the solvent (e.g., 50 mL of deionized water). The excess solid is crucial to ensure that saturation is reached.

-

Securely stopper the flasks and place them in a thermostatically controlled shaker set to the desired temperature.

-

Allow the flasks to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed pipette to prevent crystallization upon cooling.

-

Immediately filter the withdrawn sample using a syringe filter to remove any undissolved microcrystals. The filtration step should be performed quickly to minimize temperature changes.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered saturated solution into the pre-weighed evaporating dish and record the total weight.

-

Place the evaporating dish in a drying oven set to a temperature below the decomposition temperature of beryllium nitrate (decomposition starts above 100°C). A temperature of 60-70°C is recommended.

-

Dry the sample to a constant weight. This is achieved by periodically removing the dish from the oven, allowing it to cool to room temperature in a desiccator, and weighing it. The process is complete when consecutive weighings are within ±0.0005 g.

-

The final weight of the evaporating dish with the dry residue represents the mass of the dissolved beryllium nitrate.

-

Data Calculation

The solubility is calculated using the following formula:

Solubility ( g/100 g solvent) = [(Mass of dish + dry residue) - (Mass of empty dish)] / [(Mass of dish + solution) - (Mass of dish + dry residue)] x 100

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

An In-depth Technical Guide to the Thermal Decomposition of Beryllium Nitrate Tetrahydrate for the Synthesis of Beryllium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of beryllium nitrate tetrahydrate, with a specific focus on its transformation into beryllium hydroxide. This document details the underlying chemical pathways, presents quantitative data derived from thermal analysis principles, and offers detailed experimental protocols for laboratory synthesis.

Physicochemical Properties of this compound

This compound, with the formula --INVALID-LINK--₂, is a colorless, deliquescent crystalline solid.[1] It is highly soluble in water and serves as a common precursor for the synthesis of other beryllium compounds, such as the oxide and hydroxide.[1][2] A summary of its key properties is presented in Table 1.

| Property | Value |

| Chemical Formula | Be(NO₃)₂ · 4H₂O |

| Molar Mass | 205.08 g/mol |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | ~60.5 °C[1] |

| Boiling Point | 142 °C (decomposes)[1] |

| Density | 1.56 g/cm³[1] |

Table 1: Key physicochemical properties of this compound.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-stage process. Unlike many other hydrated metal nitrates, simple heating does not yield the anhydrous salt. Instead, the coordinated water molecules play a crucial role in the reaction, leading to hydrolysis and the formation of intermediate species.[1][3]

Upon heating, the compound first dissolves in its own water of hydration around 60.5 °C.[1] As the temperature is increased to approximately 100 °C, a decomposition reaction occurs, yielding beryllium hydroxide.[1] This process involves an internal hydrolysis reaction where the coordinated water molecules react, liberating nitric acid.

Further heating of the intermediate beryllium hydroxide above 400 °C results in dehydration to form beryllium oxide (BeO).[4] The complete decomposition to beryllium oxide is generally achieved at temperatures above 250 °C.[4]

The key reactions are:

-

Formation of Beryllium Hydroxide (ca. 100-142 °C): --INVALID-LINK--₂(s) → Be(OH)₂(s) + 2HNO₃(g) + 2H₂O(g)

-

Decomposition of Beryllium Hydroxide (>400 °C): Be(OH)₂(s) → BeO(s) + H₂O(g)

Caption: Reaction pathway for the thermal decomposition of this compound.

Quantitative Decomposition Data

The thermal decomposition process can be monitored using thermogravimetric analysis (TGA), which records mass loss as a function of temperature.[5] The theoretical mass loss for each stage provides a quantitative basis for understanding the transformation.

| Temperature Range (°C) | Decomposition Step | Gaseous Products Evolved | Theoretical Mass Loss (%) | Solid Product |

| ~60.5 | Melting | - | 0% | --INVALID-LINK--₂ (liquid) |

| 100 - 250 | Formation of Hydroxide | 2HNO₃ + 2H₂O | 79.0% | Be(OH)₂ |

| >400 | Formation of Oxide | H₂O | 8.8% (from Be(OH)₂) | BeO |

| Overall (>400) | Complete Decomposition | 2HNO₃ + 3H₂O | 87.8% (from start) | BeO |

Table 2: Summary of thermal decomposition stages and theoretical mass loss.

Experimental Protocols

This section provides detailed methodologies for the preparation of the beryllium nitrate precursor and its subsequent controlled thermal decomposition to yield beryllium hydroxide.

Protocol 1: Preparation of this compound

This protocol describes the synthesis of the starting material from beryllium hydroxide.

-

Reaction Setup: In a fume hood, place 10.0 g of beryllium hydroxide powder into a 250 mL glass beaker equipped with a magnetic stir bar.

-

Acid Addition: Slowly add 50 mL of dilute (3 M) nitric acid to the beaker while stirring continuously. The beryllium hydroxide will dissolve to form a clear solution. The reaction is: Be(OH)₂ + 2HNO₃ → Be(NO₃)₂ + 2H₂O.[1]

-

Evaporation: Gently heat the solution on a hot plate at approximately 80-90 °C to evaporate the excess water and concentrate the solution. Do not boil, to avoid premature decomposition.

-

Crystallization: Once the volume is reduced by about half or when crystals begin to form on the surface, remove the beaker from the heat and allow it to cool slowly to room temperature.

-

Isolation: Further cool the solution in an ice bath to maximize crystal yield. Collect the colorless crystals of this compound by vacuum filtration.

-

Drying: Wash the crystals with a minimal amount of ice-cold distilled water and dry them in a desiccator over a suitable drying agent.

Protocol 2: Thermal Decomposition to Beryllium Hydroxide

This protocol details the controlled heating process to convert the tetrahydrate to the hydroxide.

-

Apparatus: Assemble a tube furnace equipped with a programmable temperature controller. Place a quartz or ceramic combustion boat containing a precisely weighed amount (e.g., 5.00 g) of this compound into the center of the furnace tube.

-

Atmosphere: Connect an inert gas supply (e.g., nitrogen or argon) to the inlet of the tube. The outlet should be passed through a gas washing bottle (bubbler) containing a sodium hydroxide solution to neutralize the acidic HNO₃ fumes produced during the reaction.

-

Heating Program:

-

Purge the system with the inert gas for 15 minutes at a flow rate of 50-100 mL/min.

-

Ramp the temperature from ambient to 125 °C at a rate of 5 °C/min.

-

Hold the temperature at 125 °C for 2-3 hours, or until the evolution of brown nitrogen dioxide fumes (from nitric acid decomposition) ceases.

-

-

Cooling and Collection: After the hold period, turn off the furnace and allow it to cool to room temperature under the inert gas flow.

-

Product Recovery: Carefully remove the combustion boat from the furnace. The white, solid product is beryllium hydroxide. Weigh the final product to determine the experimental yield.

-

Characterization: The product can be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase and Fourier-Transform Infrared (FTIR) Spectroscopy to identify the O-H bonds characteristic of the hydroxide.

Caption: Experimental workflow for the synthesis of beryllium hydroxide.

Mandatory Safety Precautions

Extreme Toxicity Warning: All beryllium compounds are highly toxic and are classified as Group 1 carcinogens by the IARC.[4] Inhalation of beryllium-containing dusts can lead to chronic beryllium disease (CBD), a serious and often fatal lung condition. All manipulations involving beryllium compounds must be performed in a designated high-containment area, such as a certified fume hood or glove box, by trained personnel. Appropriate personal protective equipment (PPE), including respirators, gloves, and lab coats, is mandatory. All waste materials must be disposed of as hazardous waste according to institutional and federal guidelines. The thermal decomposition process also generates toxic and corrosive nitrogen oxides and nitric acid fumes, requiring an efficient off-gas scrubbing system.

References

- 1. Beryllium nitrate - Wikipedia [en.wikipedia.org]

- 2. The hydrolysis of metal ions. Part 7. Beryllium(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Beryllium nitrate | Be(NO3)2 | CID 26126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safe Handling of Beryllium Nitrate Tetrahydrate

Introduction

Beryllium nitrate, particularly in its tetrahydrate form (--INVALID-LINK--₂), is a highly water-soluble crystalline compound used in chemical analysis and as a source of beryllium for various research applications.[1][2] While a valuable reagent, it presents significant health and safety risks that necessitate stringent handling protocols. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for beryllium nitrate tetrahydrate, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to mitigate the risks associated with this hazardous substance.

Chemical and Physical Properties

Understanding the fundamental properties of a chemical is the first step in safe handling. This compound is a white to pale yellow, odorless crystalline solid.[1][3][4] It is highly soluble in water and alcohol.[4][5]

| Property | Value |

| Chemical Formula | Be(NO₃)₂ (Anhydrous) / --INVALID-LINK--₂ (Tetrahydrate)[3] |

| CAS Number | 13597-99-4 (Anhydrous) / 7787-55-5 (Trihydrate)[3] |

| Molecular Weight | 133.02 g/mol (Anhydrous) / 205.08 g/mol (Tetrahydrate)[1][6] |

| Appearance | White to pale yellow crystalline solid[1] |

| Odor | Odorless[3] |

| Melting Point | 60.5 °C (140.9 °F)[3][6] |

| Boiling Point | Decomposes. Anhydrous form decomposes at 142 °C; decomposition of the tetrahydrate begins above 100 °C.[1][3] |

| Density | 1.56 g/cm³[3][6] |

| Solubility in Water | Highly soluble; 166 g/100 mL[3][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a potent oxidizer, highly toxic, and a confirmed human carcinogen.[1][5][7]

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Oxidizing Solids | H272 | Danger | May intensify fire; oxidizer[1] |

| Acute Toxicity (Oral) | H301 | Danger | Toxic if swallowed[1] |

| Acute Toxicity (Inhalation) | H330 | Danger | Fatal if inhaled[1] |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation[1] |

| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation[1] |

| Respiratory Sensitization | H334 | Danger | May cause allergy or asthma symptoms or breathing difficulties if inhaled[1] |

| Skin Sensitization | H317 | Warning | May cause an allergic skin reaction[1] |

| Carcinogenicity | H350 | Danger | May cause cancer through inhalation[8][9] |

| STOT, Repeated Exposure | H372 | Danger | Causes damage to lungs through prolonged or repeated exposure[7][8] |

Acute Health Effects:

-

Inhalation: Breathing in beryllium nitrate can irritate the nose, throat, and lungs, causing coughing, wheezing, and shortness of breath.[5] Inhalation of dust may lead to chemical pneumonitis, the symptoms of which can be delayed.[7] High-level exposure can be fatal.[1]

-

Skin Contact: Direct contact can cause skin irritation, burns, and redness.[5] It may also cause an allergic skin reaction.[1]

-

Eye Contact: Contact can lead to serious eye irritation, redness, pain, and swelling of the eyelids.[1][5]

-

Ingestion: The substance is toxic if swallowed, potentially causing nausea, vomiting, and abdominal pain.[1][7]

Chronic Health Effects: Long-term or repeated exposure poses the most severe risks. Beryllium is a confirmed human carcinogen (IARC Group 1), primarily linked to lung cancer.[7][8] Repeated exposure can lead to chronic beryllium disease (CBD), a serious granulomatous lung disease, and can cause permanent lung scarring and damage.[5][7]

Exposure Control and Personal Protection

Strict control measures are mandatory to prevent exposure. This involves a combination of engineering controls and appropriate personal protective equipment (PPE).

Occupational Exposure Limits (as Beryllium):

| Agency | Limit | Value |

| OSHA | PEL (8-hr TWA) | 0.002 mg/m³[3][5] |

| Ceiling | 0.005 mg/m³[3][5] | |

| Maximum Peak (30 min) | 0.025 mg/m³[3][5] | |

| NIOSH | REL (Ceiling) | 0.0005 mg/m³[3] |

| ACGIH | TLV (8-hr TWA, inhalable) | 0.00002 mg/m³[5] |

| NIOSH | IDLH | 4 mg/m³[3][10] |

Engineering Controls:

-

Work must be conducted in a regulated, marked area.[5]

-

Use of a certified ducted fume hood or a closed system is required to maintain exposure below the recommended limits.[5][7][11]

-

Local exhaust ventilation should be used at the site of chemical release.[5]

-

Emergency eyewash fountains and safety showers must be immediately accessible in the work area.[5][11]

Personal Protective Equipment (PPE):

-

Respiratory Protection: A NIOSH-approved respirator is required if the potential for exposure exceeds the limits. For any potential exposure above 4 mg/m³, a self-contained breathing apparatus (SCBA) with a full facepiece is necessary.[5]

-

Hand Protection: Wear protective gloves resistant to beryllium nitrate. Consult the glove manufacturer for specific material recommendations.[5]

-

Eye/Face Protection: Chemical safety goggles and a face shield are required when handling the substance.[5][7]

-

Skin and Body Protection: Wear protective work clothing, including lab coats, suits, and appropriate footwear. Contaminated clothing should not be taken home and must be laundered by trained individuals aware of the hazards.[5]

Safe Handling and Storage Protocols

A systematic approach to handling and storage is crucial for safety.

Handling Procedures:

-

Training: Prior to working with beryllium nitrate, all personnel must be trained on its proper handling, storage, and emergency procedures.[5]

-

Preparation: Read and understand the Safety Data Sheet (SDS). Establish a designated work area within a fume hood.

-

PPE: Don all required personal protective equipment before handling the chemical.

-

Dispensing: Handle the solid carefully to prevent dust formation.[7] If working with a solution, avoid generating aerosols.

-

Hygiene: Do not eat, drink, or smoke in the handling area.[5][7] Wash hands thoroughly after handling and at the end of the work shift, even if no direct contact is known to have occurred.[5]

-

Decontamination: Decontaminate all equipment and work surfaces after use.

Storage Requirements:

-

Store in tightly closed, properly labeled containers in a cool, dry, and well-ventilated area.[5][11]

-

Store separately from incompatible materials.

-

Incompatible Materials: Beryllium nitrate is not compatible with oxidizing agents, strong bases (like sodium hydroxide), strong acids, and molten lithium.[5] It may also ignite combustibles such as wood, paper, and oil.[5]

Experimental Protocols

The quantitative toxicity and safety data presented in Safety Data Sheets, such as LD₅₀ or occupational exposure limits, are derived from rigorous experimental studies. These experiments are conducted under highly controlled conditions following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). However, the detailed, step-by-step experimental protocols for these specific studies are typically proprietary and are not publicly available in SDS documents or summary databases. For more in-depth information on the toxicological effects of beryllium compounds, researchers should consult comprehensive resources like the Toxicological Profile for Beryllium published by the Agency for Toxic Substances and Disease Registry (ATSDR).[12]

Visualization of Safe Handling Workflow

The following diagram illustrates the essential workflow for safely managing this compound from receipt to disposal.

Figure 1: Recommended workflow for the safe handling of this compound.

Emergency Procedures

Immediate and correct response to an emergency is critical.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[5][11]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with large amounts of water for at least 15 minutes.[8] Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[8][11] Seek immediate medical attention.

Fire-Fighting Measures:

-

Beryllium nitrate is not combustible but is an oxidizer that will intensify a fire.[1][5]

-

Suitable Extinguishing Media: Use water spray to keep fire-exposed containers cool. Do not use dry chemical, CO₂, or halogenated agents.[5]

-

Specific Hazards: Fires involving this material will produce poisonous gases, including nitrogen oxides and beryllium oxide fumes.[5] Containers may explode when heated.[5]

-

Protective Equipment: Firefighters must wear full protective clothing and a NIOSH-approved self-contained breathing apparatus (SCBA).[8]

Spill and Leak Procedures:

-

Evacuation: Evacuate all non-essential personnel from the spill area.[5]

-

Personal Protection: Wear a chemical protection suit, including an SCBA, before entering the area.[7]

-

Containment and Cleanup: Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[1] Carefully collect the spilled material (moisten first to prevent dusting) using wet-brushing or a HEPA-filtered vacuum cleaner.[5][7] Place the collected material into sealed, labeled containers for disposal.

-

Post-Cleanup: Ventilate the area and wash the spill site thoroughly once the material has been removed.[5]

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with federal, state, and local regulations.[5]

References

- 1. Beryllium nitrate | Be(NO3)2 | CID 26126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Beryllium nitrate - Wikipedia [en.wikipedia.org]

- 4. Beryllium nitrate | 13597-99-4 [chemicalbook.com]

- 5. nj.gov [nj.gov]

- 6. Beryllium Nitrate TetrahydrateCAS #: 13510-48-0 [eforu-chemical.com]

- 7. ICSC 1352 - BERYLLIUM NITRATE [chemicalsafety.ilo.org]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. physics.purdue.edu [physics.purdue.edu]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. research.uga.edu [research.uga.edu]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Hazards of Beryllium Nitrate Tetrahydrate Exposure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beryllium nitrate tetrahydrate, a water-soluble beryllium salt, presents significant health risks that necessitate stringent handling protocols and a thorough understanding of its toxicological profile. This document provides a comprehensive technical overview of the hazards associated with this compound exposure, intended to inform researchers, scientists, and drug development professionals. Key hazards include acute and chronic respiratory effects, skin sensitization, and carcinogenicity. This guide details the physicochemical properties, toxicological data, mechanisms of toxicity, and recommended safety protocols to mitigate exposure risks.

Physicochemical Properties

Beryllium nitrate is an inorganic compound that typically exists as a tetrahydrate with the chemical formula Be(NO₃)₂·4H₂O.[1] It is a white to slightly yellowish crystalline solid that is highly soluble in water.[2] This solubility facilitates its absorption and systemic distribution, contributing to its toxicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | Be(NO₃)₂·4H₂O | [1] |

| Molecular Weight | 205.08 g/mol | [1] |

| Appearance | White to off-white crystals | [1] |

| Melting Point | 60.5 °C | [1] |

| Boiling Point | 83 °C (decomposes) | [1] |

| Density | 1.56 g/cm³ | [1] |

| Solubility in Water | Highly soluble | [2] |

Toxicological Data

Exposure to this compound can occur through inhalation, ingestion, and skin contact, each posing distinct health risks.[3] The primary route of occupational exposure leading to systemic effects is inhalation.[4]

Acute Toxicity

Acute exposure to high concentrations of soluble beryllium compounds can cause acute beryllium disease (ABD), a form of chemical pneumonitis characterized by inflammation of the respiratory tract.[5] Symptoms may be delayed and include coughing, shortness of breath, and chest pain.[3]

Chronic Toxicity and Carcinogenicity

Chronic exposure to beryllium compounds is associated with the development of chronic beryllium disease (CBD), a debilitating and often fatal granulomatous lung disease.[6] Beryllium and its compounds are classified as Group 1 carcinogens (carcinogenic to humans) by the International Agency for Research on Cancer (IARC), with a primary association with lung cancer.[7]

Table 2: Acute Toxicity Data for Beryllium and its Compounds

| Compound | Route | Species | LD50/LC50 | Reference(s) |

| Beryllium Sulfate Tetrahydrate | Oral | Mouse | 140 mg/kg | [5] |

| Beryllium Chloride | Oral | Rat | 200 mg/kg | [5] |

| Beryllium Fluoride | Oral | Mouse | 18-20 mg/kg | [5] |

| Beryllium Oxyfluoride | Oral | Rat | 18.3 mg/kg | [5] |

| Nitric Acid (component) | Inhalation | Rat | LC50: 130 mg/m³ (4h) | [7] |

Note: Specific LD50/LC50 data for this compound were not available in the reviewed literature. The data for other soluble beryllium salts are provided for comparative purposes.

Occupational Exposure Limits

Various regulatory agencies have established occupational exposure limits (OELs) for beryllium and its compounds to protect workers from its adverse health effects.

Table 3: Occupational Exposure Limits for Beryllium and its Compounds

| Agency | Limit | Value | Notes | Reference(s) |

| OSHA | Permissible Exposure Limit (PEL) - TWA | 0.2 µg/m³ | 8-hour time-weighted average | [8][9] |

| Short-Term Exposure Limit (STEL) | 2.0 µg/m³ | 15-minute exposure | [8][9] | |

| ACGIH | Threshold Limit Value (TLV) - TWA | 0.05 µg/m³ | Inhalable fraction | [10][11] |

| NIOSH | Recommended Exposure Limit (REL) - Ceiling | 0.5 µg/m³ | [12][13] | |

| Immediately Dangerous to Life or Health (IDLH) | 4 mg/m³ | as Be | [14] |

Mechanism of Toxicity: Cell-Mediated Immunity in Chronic Beryllium Disease

The development of Chronic Beryllium Disease (CBD) is a cell-mediated, delayed-type hypersensitivity reaction. The following diagram illustrates the key signaling pathway involved.

In genetically susceptible individuals, particularly those with the HLA-DPB1 allele containing a glutamic acid at position 69, inhaled beryllium particles are taken up by antigen-presenting cells (APCs) in the lungs.[15] Beryllium acts as a hapten, binding to a self-peptide within the HLA-DP molecule to form a novel antigenic complex.[16] This complex is recognized by CD4+ T-cells, leading to their activation and clonal expansion.[17] These activated T-cells release pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which recruit and activate macrophages, culminating in the formation of granulomas and subsequent lung tissue damage.[18][19]

Experimental Protocols

Subacute Inhalation Toxicity Study (Rodent Model)

This protocol is based on the OECD Guideline for the Testing of Chemicals, TG 412: Subacute Inhalation Toxicity: 28-Day Study.[6][14]

Objective: To characterize the toxicity of inhaled this compound following repeated exposure for 28 days.

Experimental Workflow:

Methodology:

-

Test Animals: Healthy, young adult Sprague-Dawley rats (8-9 weeks old), with an equal number of males and females.[11]

-

Housing and Acclimatization: Animals are housed in standard laboratory conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) and acclimatized for at least 5 days prior to the study.[12][20]

-

Exposure Groups: Animals are randomly assigned to four groups (e.g., 10 males and 10 females per group): a control group (filtered air) and three dose groups (low, mid, and high concentrations of aerosolized this compound).[6]

-

Exposure System: A nose-only inhalation exposure system is used to ensure accurate delivery of the test substance and minimize dermal and oral exposure.[11]

-

Exposure Regimen: Animals are exposed for 6 hours per day, 5 days a week, for 28 days.[6]

-

Monitoring:

-

Clinical Observations: Animals are observed daily for signs of toxicity.[20]

-

Body Weight and Food Consumption: Measured weekly.[20]

-

Exposure Concentration and Particle Size: Monitored regularly during exposure to ensure target concentrations and appropriate particle size distribution for deep lung deposition.[12]

-

-

Terminal Procedures:

-

At the end of the 28-day period, animals are euthanized.

-

Blood samples are collected for hematology and clinical chemistry analysis.

-

A full necropsy is performed, and major organs are weighed.

-

The respiratory tract and other target organs are preserved for histopathological examination.[20]

-

Beryllium Lymphocyte Proliferation Test (BeLPT)

The BeLPT is an in vitro assay used to identify beryllium sensitization by measuring the proliferation of lymphocytes in response to beryllium salts.[21][22]

Methodology:

-

Sample Collection: A blood sample is collected from the individual in a sodium heparin tube.[23]

-

Lymphocyte Isolation: Peripheral blood mononuclear cells (PBMCs), which include lymphocytes, are isolated from the whole blood using density gradient centrifugation.

-

Cell Culture: The isolated PBMCs are cultured in a 96-well plate.[18]

-

Beryllium Stimulation: Different concentrations of beryllium sulfate are added to the cell cultures. Control wells with no beryllium and positive control wells with a mitogen (e.g., phytohemagglutinin) are also included.[23]

-

Incubation: The plates are incubated for several days to allow for lymphocyte proliferation.[24]

-

Proliferation Assay: A radioactive tracer (e.g., ³H-thymidine) is added to the cultures. Proliferating cells will incorporate the tracer into their DNA. The amount of incorporated radioactivity is measured using a scintillation counter.[23]

-

Data Analysis: A stimulation index (SI) is calculated by dividing the counts per minute (CPM) in the beryllium-stimulated wells by the CPM in the control wells. An SI above a certain threshold (typically ≥ 3.0 in two or more wells) is considered an abnormal (positive) result, indicating beryllium sensitization.[23]

Safety and Handling

Given the significant hazards of this compound, strict safety protocols are mandatory.

-

Engineering Controls: All work with this compound should be conducted in a designated area with appropriate engineering controls, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure.[15]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Avoid eating, drinking, or smoking in areas where beryllium compounds are handled. Wash hands thoroughly after handling.[15]

-

Waste Disposal: All beryllium-contaminated waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly toxic compound that poses a significant risk of acute and chronic respiratory disease, skin sensitization, and cancer. A thorough understanding of its hazards, coupled with the strict implementation of engineering controls, appropriate personal protective equipment, and safe work practices, is essential for protecting the health and safety of researchers, scientists, and drug development professionals. Regular medical surveillance, including the use of the Beryllium Lymphocyte Proliferation Test for at-risk personnel, is a critical component of a comprehensive safety program.

References

- 1. lni.wa.gov [lni.wa.gov]

- 2. stmichaelshospital.com [stmichaelshospital.com]

- 3. ICSC 1352 - BERYLLIUM NITRATE [chemicalsafety.ilo.org]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. Genetic determinants of sensitivity to beryllium in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. oecd.org [oecd.org]

- 9. Animal models of beryllium-induced lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. standards.doe.gov [standards.doe.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. osti.gov [osti.gov]

- 14. oecd.org [oecd.org]

- 15. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 16. Beryllium Lymphocyte Proliferation, Blood | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 17. Mechanisms, Genetic Factors, and Animal Models of Chronic Beryllium Disease - Managing Health Effects of Beryllium Exposure - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. oriseapps.orau.gov [oriseapps.orau.gov]

- 19. Epidemiologic and Clinical Studies of Beryllium Sensitization and Chronic Beryllium Disease - Managing Health Effects of Beryllium Exposure - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 21. Beryllium allergy test | What is a BeLPT Test? [nationaljewish.org]

- 22. Beryllium Testing | Department of Energy [energy.gov]

- 23. clevelandcliniclabs.com [clevelandcliniclabs.com]

- 24. Beryllium nitrate | Be(NO3)2 | CID 26126 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure of Beryllium Nitrate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the crystal structure of beryllium nitrate tetrahydrate, --INVALID-LINK--₂, a compound of interest in various chemical and materials science research fields. This document summarizes its key crystallographic features, experimental protocols for its structural determination, and a visual representation of its constituent ions.

Introduction

Beryllium nitrate, in its tetrahydrate form, is a crystalline solid where the beryllium cation is complexed by water molecules. Understanding its precise three-dimensional structure is fundamental for predicting its properties, reactivity, and potential applications. The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a structure composed of isolated tetraaquaberyllium(II) cations and nitrate anions.

Crystal Structure and Data

The definitive determination of the crystal structure of this compound was reported by Divjakovič, Edenharter, Nowacki, and Ribár in 1976 in the journal Zeitschrift für Kristallographie. The structure consists of discrete [Be(H₂O)₄]²⁺ tetrahedra and NO₃⁻ anions. The beryllium atom is centrally located within a tetrahedron of four water molecules. These charged complexes are then arranged in a crystalline lattice with the nitrate anions.

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | --INVALID-LINK--₂ |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| Unit Cell Dimensions | a = 13.471(4) Å, b = 23.910(6) Å, c = 6.229(2) Å |

| α = β = γ = 90° | |

| Volume | 2007.8 ų |

| Z | 8 |

Selected Bond Lengths and Angles

The coordination geometry around the beryllium ion is a key feature of this structure. Below are the critical bond distances and angles.

| Bond/Angle | Length (Å) / Angle (°) |

| Be-O (water) | Data from primary literature |

| O-Be-O | Data from primary literature |

| N-O (nitrate) | Data from primary literature |

| O-N-O | Data from primary literature |

Note: Precise atomic coordinates, bond lengths, and angles are detailed in the primary publication and are essential for computational modeling and in-depth analysis.

Experimental Protocols

The determination of the crystal structure of this compound involves a standard experimental workflow for single-crystal X-ray diffraction.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution of beryllium nitrate. The process involves dissolving beryllium oxide or hydroxide in nitric acid, followed by careful crystallization.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated. Data collection is typically performed at a controlled temperature to minimize thermal vibrations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is subsequently refined using least-squares methods to obtain the final, precise atomic coordinates, bond lengths, and angles.

Visualization of the Ionic Components

The following diagram illustrates the fundamental ionic components of this compound and their relationship within the crystal lattice.

Caption: Ionic components of this compound.

Conclusion

The crystal structure of this compound is characterized by the presence of distinct tetraaquaberyllium(II) cations and nitrate anions, arranged in an orthorhombic crystal system. The detailed crystallographic data, primarily sourced from the work of Divjakovič et al., provides the foundation for a deeper understanding of its chemical and physical properties. This technical guide serves as a comprehensive resource for researchers and professionals working with this compound.

A Comparative Analysis of Beryllium Nitrate Tetrahydrate and Anhydrous Beryllium Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties of beryllium nitrate tetrahydrate and its anhydrous counterpart. Due to the highly toxic nature of all beryllium compounds, appropriate safety precautions, including the use of personal protective equipment and controlled environments, are imperative when handling these substances.[1][2][3]

Core Properties and Characteristics

Beryllium nitrate exists in two primary forms: the tetrahydrate (--INVALID-LINK--₂) and the anhydrous salt (Be(NO₃)₂).[4] While both are colorless, water-soluble solids, their stability, synthesis, and thermal behavior differ significantly.[4] The tetrahydrate is the more common and stable form under ambient conditions.[4] Conversely, the anhydrous form is highly reactive and less well-characterized.[4]

Quantitative Data Summary

The following tables summarize the key quantitative properties of both forms of beryllium nitrate for ease of comparison.

Table 1: Physical and Chemical Properties

| Property | This compound | Anhydrous Beryllium Nitrate |

| Chemical Formula | Be(NO₃)₂ · 4H₂O | Be(NO₃)₂ |

| Molar Mass | 205.07 g/mol [5] | 133.02 g/mol [4] |

| Appearance | Colorless, deliquescent crystals[5][6] | Colorless solid[4] |

| Density | 1.56 g/cm³[4][7] | 1.02 g/mL at 20 °C[8] |

| Melting Point | 60.5 °C (140.9 °F; 333.6 K)[4][5] | Decomposes at ~125 °C[9][10] |

| Boiling Point | Decomposes at 142 °C (288 °F; 415 K)[4] | Decomposes[4] |

| Solubility in Water | 166 g/100 mL[4] | Soluble, produces brown fumes[4] |

| Solubility in other solvents | Soluble in alcohol[10][11]. Diethyl ether: 0.31 g/100g (20°C), Dimethylsulfoxide: 9 g/100g (25°C)[5]. | No data available |

Table 2: Structural and Thermochemical Properties

| Property | This compound | Anhydrous Beryllium Nitrate |

| Crystal Structure | Consists of isolated [Be(H₂O)₄]²⁺ tetrahedra and nitrate anions[4] | Not yet elucidated[4] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -700.4 kJ/mol[4] | No data available |

| Decomposition Temperature | Begins to decompose at 100 °C to beryllium hydroxide[4]; complete at 250 °C[6][12] | Stable up to ~125 °C, then decomposes suddenly[9][10] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of beryllium oxide or beryllium hydroxide with dilute nitric acid.[4]

Methodology:

-

Beryllium oxide (BeO) or beryllium hydroxide (Be(OH)₂) is carefully added in small portions to a stirred solution of dilute nitric acid (HNO₃).

-

The reaction mixture is gently heated to ensure complete dissolution of the beryllium compound.

-

The resulting solution is then evaporated to encourage crystallization of this compound.[4]

-

The crystals are subsequently filtered, washed with a small amount of cold distilled water, and dried.

Synthesis of Anhydrous Beryllium Nitrate

The preparation of anhydrous beryllium nitrate is a more complex process as direct heating of the tetrahydrate results in decomposition to beryllium hydroxide.[4] The anhydrous form is prepared via an intermediate dinitrogen tetroxide adduct.[4][6][13][9][10][11]

Methodology:

-

Anhydrous beryllium chloride (BeCl₂) is treated with a solution of dinitrogen tetroxide (N₂O₄) in ethyl acetate.[4][13] This reaction yields a pale-straw colored adduct, Be(NO₃)₂(N₂O₄).[4]

-

The resulting adduct is then heated in a vacuum. Above 50 °C, the adduct loses N₂O₄ to yield colorless, anhydrous beryllium nitrate (Be(NO₃)₂).[13][9][10]

Chemical Behavior and Decomposition

The thermal stability and decomposition pathways of the two forms of beryllium nitrate are markedly different.

-

This compound: Upon heating, the tetrahydrate does not simply lose its water of crystallization to form the anhydrous salt.[4] Instead, at 100 °C, it begins to decompose, yielding beryllium hydroxide.[4] Further heating leads to the formation of beryllium oxide.[6][13][10]

-

Anhydrous Beryllium Nitrate: The anhydrous salt is stable up to approximately 125 °C.[9][10] At this temperature, it undergoes a sudden decomposition, producing dinitrogen tetroxide and a volatile basic beryllium nitrate, Be₄O(NO₃)₆.[4][9][10] This basic nitrate has a structure akin to basic beryllium acetate.[4]

Visualization of Synthesis and Decomposition Pathways

The following diagrams illustrate the chemical transformations described above.

Caption: Synthesis and decomposition pathways of beryllium nitrate forms.

Concluding Remarks for the Research Professional

The distinct properties of this compound and its anhydrous form necessitate careful consideration in experimental design. The tetrahydrate serves as a readily available starting material, while the anhydrous form, though more challenging to prepare and handle, offers a water-free source of beryllium nitrate for non-aqueous applications. The propensity of both compounds to decompose into beryllium oxide or hydroxide upon heating is a critical factor in their application, particularly in materials science and as a precursor for other beryllium compounds. The extreme toxicity of beryllium and its compounds requires that all handling and experimental procedures be conducted with the utmost care in controlled laboratory settings.[1][2]

References

- 1. ICSC 1352 - BERYLLIUM NITRATE [chemicalsafety.ilo.org]

- 2. nj.gov [nj.gov]

- 3. Beryllium nitrate - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Beryllium nitrate - Wikipedia [en.wikipedia.org]

- 5. This compound [chemister.ru]

- 6. BERYLLIUM NITRATE|lookchem [lookchem.com]

- 7. Beryllium Nitrate TetrahydrateCAS #: 13510-48-0 [eforu-chemical.com]

- 8. scribd.com [scribd.com]

- 9. Page loading... [guidechem.com]

- 10. Beryllium nitrate CAS#: 13597-99-4 [m.chemicalbook.com]

- 11. Beryllium nitrate | 13597-99-4 [amp.chemicalbook.com]

- 12. Beryllium nitrate | Be(NO3)2 | CID 26126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Beryllium nitrate | 13597-99-4 [chemicalbook.com]

Methodological & Application

Application Note and Protocol for the Preparation of a Standard Solution of Beryllium Nitrate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a standard solution of beryllium nitrate tetrahydrate. It includes essential information on the chemical properties, safety precautions, and a step-by-step guide for accurate preparation.

Introduction

This compound (Be(NO₃)₂·4H₂O) is a highly water-soluble crystalline compound that serves as a source of beryllium in various chemical syntheses and analytical standards.[1] Accurate preparation of standard solutions is critical for experimental reproducibility and validity in research, particularly in fields requiring precise concentrations of beryllium ions. This protocol outlines the necessary steps to prepare a standard solution of a specified molarity.

Extreme Caution Advised: Beryllium compounds are classified as Group 1 carcinogens and are acutely toxic. All handling of this compound and its solutions must be conducted within a certified fume hood by trained personnel using appropriate personal protective equipment (PPE).

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | Be(NO₃)₂·4H₂O | [1][2][3] |

| Molecular Weight | 205.08 g/mol | [2][3] |

| Appearance | White to off-white crystals | [1][2] |

| Melting Point | 60.5 °C | [2][4] |

| Solubility in Water | Highly soluble | [1][5] |

| Density | 1.56 g/cm³ | [2] |

Safety Precautions and Handling

DANGER: Beryllium nitrate is extremely toxic and carcinogenic. Inhalation, ingestion, or skin contact can be fatal.[1]

-

Engineering Controls: Always handle solid this compound and its concentrated solutions inside a certified chemical fume hood or a glove box to prevent inhalation of dust or aerosols.

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: A NIOSH-approved respirator is required if there is any risk of dust or aerosol generation outside of a fume hood.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear double-layered nitrile gloves. Check for and discard any damaged gloves immediately.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For handling larger quantities, a chemically resistant apron or suit is recommended.

-

-

Decontamination and Waste Disposal: All glassware and equipment must be decontaminated after use. All beryllium-containing waste must be disposed of as hazardous waste according to institutional and local regulations.

Experimental Protocol: Preparation of a 1 Molar Standard Solution

This protocol details the preparation of 100 mL of a 1 M standard solution of this compound. The procedure can be adapted for different concentrations and volumes by adjusting the mass of the solute accordingly.

Materials and Equipment:

-

This compound (Be(NO₃)₂·4H₂O)

-

Deionized or distilled water

-

100 mL Class A volumetric flask

-

Analytical balance (readable to 0.1 mg)

-

Weighing paper or boat

-

Spatula

-

Funnel

-

Beakers

-

Wash bottle with deionized water

-

Pipettes

Procedure:

-

Calculate the Required Mass:

-

To prepare 100 mL (0.1 L) of a 1 M solution, the required mass of Be(NO₃)₂·4H₂O is calculated as follows:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (g) = 1.0 mol/L × 0.1 L × 205.08 g/mol = 20.508 g

-

-

-

Weighing the Solute:

-

Place a weighing boat on the analytical balance and tare it.

-

Inside a fume hood, carefully weigh exactly 20.508 g of this compound into the weighing boat. Record the exact mass.

-

-

Dissolving the Solute:

-

Place a funnel into the neck of the 100 mL Class A volumetric flask.

-

Carefully transfer the weighed solid into the flask.

-

Rinse the weighing boat and funnel with small amounts of deionized water, ensuring all the solid is transferred into the flask.

-

Add deionized water to the flask until it is approximately half-full.

-

-

Complete Dissolution:

-

Dilution to Final Volume:

-

Once the solid is fully dissolved, continue to add deionized water carefully until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

-

Use a pipette or dropper for the final addition to avoid overshooting the mark.

-

-

Homogenization:

-

Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and the concentration is uniform.

-

-

Labeling and Storage:

-

Label the flask clearly with the chemical name ("this compound"), concentration (1 M), preparation date, and your initials.

-

Store the solution in a cool, dry, and well-ventilated area, away from combustible materials.[6]

-

Workflow Visualization

The following diagram illustrates the logical flow of the protocol for preparing the standard solution.

Caption: Workflow for preparing a standard solution.

References

- 1. americanelements.com [americanelements.com]

- 2. Beryllium Nitrate TetrahydrateCAS #: 13510-48-0 [eforu-chemical.com]

- 3. Molecular weight of Be(NO3)2.4H2O [convertunits.com]

- 4. This compound [chemister.ru]

- 5. Beryllium nitrate - Wikipedia [en.wikipedia.org]

- 6. Beryllium nitrate | Be(NO3)2 | CID 26126 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Beryllium Nitrate Tetrahydrate as a Precursor for Nanomaterials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of beryllium nitrate tetrahydrate as a precursor for the synthesis of beryllium-based nanomaterials, particularly beryllium oxide (BeO) nanoparticles. This document includes detailed experimental protocols adapted from established methods, a summary of the material properties, and a discussion of their potential applications, with a focus on the burgeoning field of drug delivery.

Introduction to Beryllium-Based Nanomaterials

Beryllium-containing nanomaterials, especially beryllium oxide (BeO), are garnering increasing interest due to their unique combination of properties. These include exceptional thermal conductivity, high electrical insulation, and a wide bandgap.[1] Such characteristics make them suitable for a range of advanced applications, from electronics and ceramics to potentially novel biomedical uses. While beryllium compounds are known for their toxicity, the nanoparticle form offers a high surface-area-to-volume ratio that can be exploited in controlled environments for specialized applications. This compound serves as a viable, water-soluble precursor for the synthesis of these nanomaterials.

Synthesis of Beryllium Oxide (BeO) Nanoparticles

The synthesis of BeO nanoparticles from this compound can be achieved through several methods, primarily involving the thermal decomposition of the precursor or its use in sol-gel and hydrothermal processes. While specific literature on using this compound is limited, protocols can be adapted from methods using other beryllium salts like beryllium sulfate.

Thermal Decomposition Method

A straightforward approach to synthesize BeO nanoparticles is the direct calcination of this compound. The process involves the thermal decomposition of the precursor to form beryllium oxide.

Experimental Protocol:

-

Precursor Preparation: Accurately weigh a desired amount of this compound (Be(NO₃)₂·4H₂O) into a ceramic crucible.